molecular formula C15H22N2O B048092 Piquindone CAS No. 78541-97-6

Piquindone

Cat. No.: B048092
CAS No.: 78541-97-6
M. Wt: 246.35 g/mol
InChI Key: PVZMYDPRVUCJKV-CMPLNLGQSA-N
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Description

Piquindone, also known as Ro 22-1319, is an atypical antipsychotic compound with a tricyclic structure. It was developed in the 1980s but was never marketed. This compound acts as a selective dopamine D2 receptor antagonist and has shown moderate efficacy in treating positive symptoms of schizophrenia. It is also noted for its lower propensity to induce extrapyramidal symptoms and tardive dyskinesia compared to other antipsychotics .

Scientific Research Applications

Preparation Methods

The synthesis of piquindone involves the construction of its tricyclic core. One of the synthetic routes includes the cyclization of a precursor molecule to form the pyrrolo[2,3-g]isoquinolin-4-one structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization process. Industrial production methods would likely involve optimizing these conditions for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Piquindone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various derivatives with different pharmacological profiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Piquindone is similar to other dopamine D2 receptor antagonists such as tropapride, zetidoline, and metoclopramide. it is unique in its sodium-dependent binding, a property it shares with tropapride and zetidoline but not with metoclopramide. Compared to haloperidol, this compound has a lower propensity for inducing extrapyramidal symptoms and tardive dyskinesia, making it a potentially safer alternative .

Similar compounds include:

  • Tropapride
  • Zetidoline
  • Metoclopramide
  • Haloperidol

These compounds share similar mechanisms of action but differ in their binding properties, side effect profiles, and clinical applications .

Properties

IUPAC Name

(4aS,8aS)-3-ethyl-2,6-dimethyl-4a,5,7,8,8a,9-hexahydro-1H-pyrrolo[2,3-g]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-4-11-9(2)16-13-7-10-5-6-17(3)8-12(10)15(18)14(11)13/h10,12,16H,4-8H2,1-3H3/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZMYDPRVUCJKV-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(NC2=C1C(=O)[C@@H]3CN(CC[C@H]3C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016495
Record name Piquindone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78541-97-6
Record name Piquindone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78541-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piquindone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078541976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piquindone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIQUINDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C9WXY65C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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